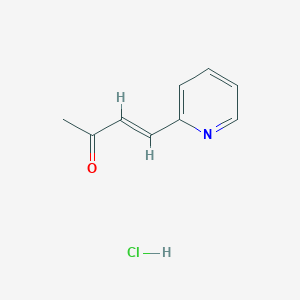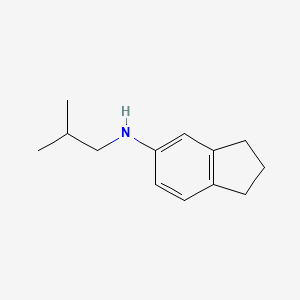
N-cyclobutyl-4-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. It is a valuable chemical in research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-(methylsulfanyl)aniline typically involves the following steps:
Formation of the cyclobutylamine: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
N-alkylation: The cyclobutylamine is then reacted with 4-(methylsulfanyl)aniline in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, H₂
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines
Scientific Research Applications
N-cyclobutyl-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- N-cyclobutyl-4-(methylthio)aniline
- N-cyclobutyl-4-(ethylsulfanyl)aniline
- N-cyclobutyl-4-(methylsulfinyl)aniline
Uniqueness: N-cyclobutyl-4-(methylsulfanyl)aniline is unique due to the presence of both the cyclobutyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-cyclobutyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-5-10(6-8-11)12-9-3-2-4-9/h5-9,12H,2-4H2,1H3 |
InChI Key |
OEUWAFPCPKILGH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


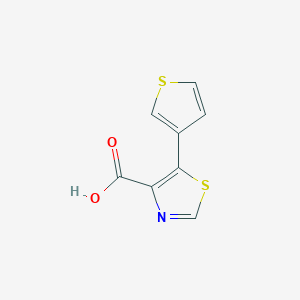
![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)

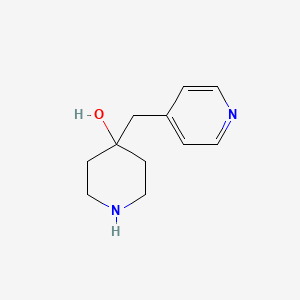
![2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13262075.png)
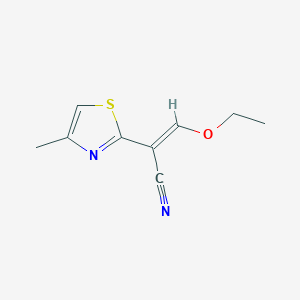
![2-({[3-(Dimethylamino)propyl]amino}methyl)phenol](/img/structure/B13262081.png)


![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)
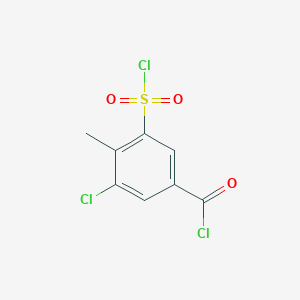
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine](/img/structure/B13262123.png)
